5-Methylbenzo[c]phenanthrene
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. ontosight.aiacademie-sciences.fr They are formed from both natural processes, such as forest fires, and anthropogenic activities, including the incomplete combustion of fossil fuels and industrial processes. ontosight.ai The scientific community's interest in PAHs stems from their persistence in the environment and their known toxic and carcinogenic properties. ontosight.aiiarc.fr
The carcinogenicity of many PAHs is linked to their metabolic activation into highly reactive metabolites, such as diol epoxides, which can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer. iarc.frpsu.edu The "bay-region" theory has been a successful predictor of the tumorigenic activity of diol epoxides of many PAHs. nih.gov
Benzo[c]phenanthrene (B127203), the parent compound of 5-Methylbenzo[c]phenanthrene, is a non-planar PAH that exhibits unique biological activity. nih.govacs.org Its bay-region diol epoxides are highly tumorigenic, despite their low chemical reactivity. nih.gov This has led researchers to investigate how structural modifications, such as the addition of a methyl group, can influence the biological and chemical characteristics of the benzo[c]phenanthrene scaffold. nih.gov
Significance of Methylated Benzo[c]phenanthrenes in Contemporary Chemical and Biological Studies
The methylation of PAHs, including benzo[c]phenanthrene, can significantly alter their biological activity. nih.govnih.gov Studies have shown that methyl substitution in the bay region of some PAHs can enhance their tumorigenic activity. nih.gov This has driven research into the synthesis, metabolism, and biological effects of methylated benzo[c]phenanthrenes like this compound. nih.govbiochempress.com
The presence of a methyl group can influence the molecule's shape and electronic properties. acs.orgsolubilityofthings.com For instance, the addition of methyl groups to benzo[c]phenanthrene can increase its non-planarity. acs.org This structural change can, in turn, affect how the molecule is metabolized and how it interacts with biological systems. acs.org
Contemporary research on methylated benzo[c]phenanthrenes involves a range of studies, from their synthesis and chemical characterization to investigations into their metabolic pathways and cytotoxic activities. researchgate.netnih.gov For example, the synthesis of novel benzo[c]phenanthrene derivatives, including those with methyl groups, is an active area of research for exploring their potential applications and biological effects. academie-sciences.frresearchgate.net The study of how these compounds are metabolized, particularly the formation of diol epoxides and their subsequent reactions with DNA, is crucial for understanding their carcinogenic potential. nih.govacs.org
The investigation of methylated benzo[c]phenanthrenes contributes to a deeper understanding of structure-activity relationships within the broader class of PAHs. nih.govnih.gov By examining how a simple methyl group can modulate the properties of a complex aromatic system, scientists can gain valuable insights into the mechanisms of chemical carcinogenesis and develop better models for predicting the toxicity of environmental pollutants. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₄ | chemspider.com |
| Appearance | Colorless solid | lookchem.com |
| Common Abbreviation | 5-MeBcP | copernicus.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylbenzo[c]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-12-15-11-10-14-6-2-3-8-17(14)19(15)18-9-5-4-7-16(13)18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEUAMGCKSRKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215503 | |
| Record name | Benzo(c)phenanthrene, 5-methyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652-04-0 | |
| Record name | 5-Methylbenzo[c]phenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzo(c)phenanthrene, 5-methyl- | |
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| Record name | 5-Methylbenzo[c]phenanthrene | |
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| Record name | Benzo(c)phenanthrene, 5-methyl- | |
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| Record name | Benzo(c)phenanthrene, 5-methyl- | |
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Advanced Synthetic Methodologies for 5 Methylbenzo C Phenanthrene and Its Analogues
Strategies for Benzo[c]phenanthrene (B127203) Skeleton Construction
The formation of the benzo[c]phenanthrene framework is a significant synthetic challenge due to the inherent strain in its "fjord" region, where a bay-like region is sterically congested. Overcoming this hurdle has led to the development of several robust synthetic routes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex aromatic systems like benzo[c]phenanthrene. These methods facilitate the formation of key carbon-carbon bonds that define the polycyclic structure.
One prominent approach involves the Suzuki coupling reaction. For instance, various benzo[c]phenanthrene derivatives have been synthesized through a one-step procedure employing this palladium-catalyzed cross-coupling. This strategy is valued for its high efficiency and functional group tolerance.
Another advanced technique is the palladium-catalyzed domino one-pot reaction. A novel process has been reported for synthesizing phenanthrene (B1679779) derivatives from aryl iodides and ortho-bromobenzoyl chlorides. This transformation proceeds through a cascade of reactions including ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process, demonstrating the power of palladium catalysis to orchestrate complex bond formations in a single operation. Furthermore, tandem Palladium/Copper-catalyzed intermolecular cross-coupling cascades have been developed for creating related N-fused imidazophenanthridine scaffolds, highlighting the versatility of metal-catalyzed strategies in building such complex heterocyclic systems.
Table 1: Examples of Palladium-Catalyzed Reactions in Benzo[c]phenanthrene Synthesis
| Reaction Type | Key Reactants | Catalyst System | Notable Features |
|---|---|---|---|
| Suzuki Coupling | Aryl boronic acids and aryl halides | Palladium catalyst (e.g., Pd(PPh₃)₄) | One-step procedure, good yields |
| Domino Reaction | Aryl iodides, o-bromobenzoyl chlorides | Pd(OAc)₂, PPh₃, Cs₂CO₃ | One-pot synthesis via C-H activation |
Oxidative Photocyclization Approaches
Oxidative photocyclization, famously known as the Mallory reaction, is a classic and effective method for synthesizing phenanthrenes and related polycyclic aromatic hydrocarbons (PAHs). nih.govmnstate.edu The reaction involves the UV light-induced cyclization of a stilbene-type precursor, followed by oxidation to form the aromatic phenanthrene core.
This approach is particularly useful for creating the benzo[c]phenanthrene skeleton from appropriately substituted diarylethenes. The key step is the formation of an unstable dihydrophenanthrene intermediate which is then oxidized, often using iodine, to yield the final aromatic product. nih.gov The scalability of these reactions can be limited in traditional batch setups due to the need for low concentrations. To address this, continuous flow processes have been developed, allowing for the scalable synthesis of phenanthrenes and helicenes by overcoming the limitations of batch photoreactors.
A specific application of this method was demonstrated in the synthesis of 1,4-Dimethylbenzo[c]phenanthrene. A Wittig reaction between 2,5-dimethylbenzyltriphenylphosphonium chloride and 2-naphthaldehyde (B31174) produced a stilbene (B7821643) precursor. Subsequent photolysis of this alkene mixture resulted in the desired 1,4-DMBcPh, showing that the reaction proceeds effectively despite significant steric hindrance in the fjord region. researchgate.net
Wittig Reaction and Subsequent Cyclization Strategies
The Wittig reaction is a powerful tool for alkene synthesis and plays a crucial role in multi-step strategies for building the benzo[c]phenanthrene framework. mnstate.eduorganic-chemistry.org This reaction allows for the precise formation of a carbon-carbon double bond, which can be a key structural element in a precursor molecule destined for cyclization.
A clear example of this strategy is found in the synthesis of 1,4-Dimethylbenzo[c]phenanthrene. researchgate.net The synthesis begins with a Wittig reaction between an aldehyde (2-naphthaldehyde) and a phosphorus ylide generated from 2,5-dimethylbenzyltriphenylphosphonium chloride. researchgate.net This step creates a cis/trans mixture of stilbene-type alkenes. This alkene is the direct precursor for the subsequent and final ring-closing step. The cyclization is then achieved through an oxidative photocyclization (Mallory reaction), where irradiation with UV light induces the formation of the final aromatic benzo[c]phenanthrene ring system. researchgate.net This tandem Wittig-photocyclization approach provides a convergent and effective route to sterically hindered benzo[c]phenanthrenes. researchgate.net
Ring Expansion Reactions and Rearrangements
Ring expansion reactions offer an unconventional and mechanistically interesting route to polycyclic aromatic hydrocarbons. These methods involve the rearrangement of a smaller, often five-membered, ring into a six-membered aromatic ring, thereby constructing the carboaromatic framework.
Recent studies have shown that the gas-phase reaction of a methyl radical (CH₃•) with a resonance-stabilized fluorenyl radical (C₁₃H₉•) can lead to the formation of phenanthrene. This process occurs through a five-membered ring expansion, a critical mechanism for the growth of PAHs. Such radical-radical reactions and subsequent rearrangements provide a plausible pathway for converting bent PAHs into planar nanostructures under high-temperature conditions. While not yet demonstrated as a standard laboratory method for 5-methylbenzo[c]phenanthrene, these fundamental studies on ring expansion mechanisms enhance the understanding of PAH formation and open potential avenues for novel synthetic strategies.
Synthesis of Partially Reduced Benzo[c]phenanthrenes
The synthesis of partially reduced, or hydrogenated, benzo[c]phenanthrenes is important as these compounds can serve as key intermediates for the synthesis of metabolites or other functionalized analogues. These synthetic approaches often involve multi-step sequences that build the cyclic core and maintain some saturated carbons.
One convenient synthesis route involves the creation of 7,8,9,10-tetrahydrobenzo[c]phenanthridin-6(5H)-ones. This one-pot procedure starts with the formation of 1-naphthylisocyanates, which then react with 1-N-morpholino-1-cyclohexenes. A subsequent acid-catalyzed cyclization of the resulting amides yields the tetrahydrobenzo[c]phenanthridinone core structure. These partially reduced systems can then be subjected to further chemical modifications, such as aromatization or substitution, to yield a variety of derivatives.
Regioselective Introduction of Methyl Substituents in Benzo[c]phenanthrenes
The controlled, regioselective introduction of methyl groups onto the benzo[c]phenanthrene skeleton is critical for synthesizing specific isomers like this compound. The position of the methyl group can significantly influence the molecule's properties.
A method has been developed for the synthesis of this compound that controls the position of the methyl group from the outset. This approach utilizes the polyfunctional nature of β-methallylsuccinic anhydride (B1165640) as a starting material. In a key step, this anhydride undergoes a Friedel-Crafts reaction with benzene (B151609), leading to keto acids. These intermediates are then converted through several steps into a gem-dimethyl derivative, which ultimately serves as the precursor to this compound. This synthetic design ensures the methyl group is incorporated into the desired position on the forming polycyclic skeleton.
Another synthetic route illustrates the synthesis of 1-methyl, 1,12-dimethyl-, and 1,5,8,12-tetramethylbenzo[c]phenanthrenes, further showcasing methods that achieve specific methylation patterns by building the ring system from appropriately substituted precursors. epa.gov
Synthesis of Diol Epoxides and Ortho-Quinones
Diol epoxides are considered the ultimate carcinogenic metabolites of many PAHs. acs.org Their synthesis is a critical step in understanding the mechanisms of PAH-induced carcinogenesis. acs.orgresearchgate.net An efficient synthesis of the highly tumorigenic anti-diol epoxide of benzo[c]phenanthrene has been developed. acs.org This multi-step synthesis often starts from the parent hydrocarbon or a partially hydrogenated precursor. acs.org
The synthesis of ortho-quinones is also of significant interest as they are potential electrophilic metabolites. researchgate.net These can be prepared by oxidation of the corresponding catechols or phenols. For example, the phenol (B47542) obtained from the cleavage of a methoxy (B1213986) group can be oxidized to the corresponding o-quinone. researchgate.net Reduction of this quinone with sodium borohydride (B1222165) can then yield the corresponding dihydrodiol. researchgate.net
3 Formation of Other Electrophilic Metabolite Precursors
The synthesis of precursors to other electrophilic metabolites is also crucial for mechanistic studies. This can involve the introduction of functional groups that can be metabolically converted to reactive species. For instance, the synthesis of substituted derivatives of benzo[c]phenanthrene and their oxidized metabolites can be achieved through various synthetic routes. acs.org Alternative synthetic pathways, such as TiCl4-catalyzed aldol (B89426) condensation, have been explored, though they may lead to different product ratios. acs.org
4 Synthesis of Benzophenanthridine Alkaloid Analogs
Benzophenanthridine alkaloids are a class of naturally occurring compounds that share the benzo[c]phenanthrene core structure but with nitrogen incorporated into the ring system. mdpi.com Many of these alkaloids, such as nitidine (B1203446) and fagaronine, exhibit significant biological activity, including antitumor properties. acs.orgnih.gov The synthesis of analogs of these alkaloids is an active area of research aimed at developing new therapeutic agents. mdpi.comacs.org
Synthetic routes to benzophenanthridine alkaloids often involve the construction of the nitrogen-containing heterocyclic ring system. mdpi.com For example, a series of benzophenanthridine alkaloid derivatives have been synthesized by modifying the substituent at the C-6 position. mdpi.com Another approach involves the palladium-catalyzed synthesis of an isocoumarin (B1212949), which serves as a key intermediate in the formal synthesis of nitidine. acs.org
The table below provides an overview of synthetic approaches to benzophenanthridine alkaloid analogs.
| Target Compound Class | General Synthetic Strategy | Key Reactions/Intermediates | Reference |
|---|---|---|---|
| Benzophenanthridine Alkaloid Derivatives | Modification of natural alkaloids (e.g., chelerythrine, sanguinarine) | Substitution at the C-6 position | mdpi.com |
| Nitidine (Formal Synthesis) | Palladium-catalyzed isocoumarin synthesis | Isocoumarin intermediate | acs.org |
| Pyranophenanthridines (Fagaronine Analogues) | Lithium diisopropylamide-mediated cyclization | Benzylchromenylamines | nih.gov |
Mechanistic Organic Chemistry of 5 Methylbenzo C Phenanthrene
Reaction Pathway Elucidation in Complex Synthetic Routes
The synthesis of 5-methylbenzo[c]phenanthrene and its derivatives can be achieved through various complex synthetic routes, each with distinct mechanistic pathways. One notable approach involves the Mallory reaction, a photochemical cyclization of a diarylethene. This method, while effective for producing the core benzo[c]phenanthrene (B127203) structure, is just one of several strategies employed.
Another significant synthetic strategy is the Bardhan–Sengupta phenanthrene (B1679779) synthesis. This classic method involves the electrophilic aromatic substitution using a tethered cyclohexanol (B46403) group, which is cyclized onto an existing aromatic ring, followed by dehydrogenation to form the aromatic phenanthrene core. While not specific to this compound, this pathway illustrates a fundamental approach to constructing the phenanthrene skeleton that can be adapted for methylated derivatives.
More contemporary methods, such as transition-metal-catalyzed cycloisomerization reactions, offer efficient and modular routes to substituted phenanthrenes. These reactions often proceed through intermediates like η2-metal species, which are then intercepted by an adjacent arene ring to form the final polycyclic aromatic hydrocarbon (PAH). The versatility of these methods allows for the strategic placement of substituents like the methyl group on the benzo[c]phenanthrene framework.
Radical-mediated pathways also play a role in the synthesis and formation of methylated PAHs. For instance, the reaction of a methyl radical with a fluorenyl radical has been shown to produce phenanthrene through a five-membered ring expansion, highlighting the importance of radical-radical recombination in the growth of PAHs. nih.gov
A summary of key synthetic strategies for phenanthrene derivatives is presented in the table below.
| Synthetic Method | Key Mechanistic Steps | Applicability to this compound |
| Mallory Reaction | Photochemical electrocyclization of a stilbene-type precursor. | Applicable for creating the core aromatic system. |
| Bardhan–Sengupta Synthesis | Electrophilic aromatic substitution with a cyclohexanol derivative, followed by dehydrogenation. | A foundational method for phenanthrene synthesis that can be adapted. |
| Transition-Metal Catalysis | π-complexation of an alkyne unit followed by intramolecular cyclization. | Offers high regioselectivity for placing the methyl group. |
| Radical-Radical Recombination | Recombination of aromatic and alkyl radicals leading to ring expansion and aromatization. nih.gov | Relevant to the formation of methylated PAHs in combustion and interstellar environments. nih.gov |
Electrophilic Reactivity of Metabolically Activated Forms
The biological activity of this compound is intrinsically linked to its metabolic activation into electrophilic species that can react with cellular macromolecules. This process typically involves the formation of diol epoxides, which are highly reactive intermediates.
Metabolic activation of this compound leads to the formation of diol epoxides. These epoxides can undergo spontaneous or acid-catalyzed ring-opening to form highly reactive benzylic carbocations. The stability of these carbocations is a critical determinant of the ultimate biological activity of the parent PAH. The positive charge in these carbocations is delocalized over the π-system of the aromatic rings, which contributes to their stability. The presence of the methyl group can further influence the stability and reactivity of these carbocations through inductive and hyperconjugative effects.
The formation of a carbocation from a diol epoxide is a key step that enables covalent binding to nucleophilic sites in biological macromolecules like DNA. Research on the closely related benzo[c]phenanthrene diol epoxides has shown that they react extensively with deoxyadenosine (B7792050) residues in DNA, a process mediated by the formation of such carbocations. nih.gov
The opening of the epoxide ring in the diol epoxide metabolites of this compound can proceed through different mechanisms depending on the cellular environment.
Under acidic conditions, the epoxide oxygen is protonated, which facilitates the cleavage of a carbon-oxygen bond to form a carbocation at the benzylic position. This carbocation is then attacked by a nucleophile. The regioselectivity of this attack is influenced by the stability of the resulting carbocation, with the attack generally occurring at the carbon that can best accommodate the positive charge.
In a neutral or basic environment, the epoxide ring can be opened by direct nucleophilic attack (an SN2-type mechanism). In this case, the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the simultaneous opening of the ring and formation of a new covalent bond. The stereochemistry of the starting diol epoxide plays a crucial role in determining the stereochemistry of the final product.
The table below summarizes the key features of the epoxide ring-opening mechanisms.
| Mechanism | Conditions | Key Intermediate | Regioselectivity |
| Acid-Catalyzed | Acidic (e.g., protonation by cellular acids) | Benzylic Carbocation | Attack at the carbon forming the more stable carbocation. |
| SN2-type | Neutral/Basic (e.g., direct attack by DNA bases) | Transition state with simultaneous bond-making and bond-breaking. | Attack at the less sterically hindered electrophilic carbon. |
Radical reactions are fundamental to the formation and growth of PAHs, including this compound, particularly in high-temperature environments such as combustion processes and in interstellar chemistry. nih.gov The growth of smaller aromatic systems into larger, more complex PAHs often involves the addition of smaller radical species.
The methyl radical (•CH₃) plays a significant role in these molecular growth processes. nih.gov It can add to an existing aromatic radical, leading to the formation of a methylated PAH. Subsequent reactions, such as cyclization and dehydrogenation, can then lead to the formation of an additional aromatic ring. For example, the reaction of a methyl radical with a phenanthrenyl radical could be a pathway for the formation of methylphenanthrenes, and similar pathways can be envisioned for the formation of this compound from smaller aromatic precursors. These radical-driven processes are crucial for understanding the environmental sources and formation mechanisms of methylated PAHs. nih.govresearchgate.net
Stereochemical Aspects in Synthesis and Reactivity
Stereochemistry is a critical aspect of the organic chemistry of this compound, influencing both its synthesis and the reactivity of its metabolites. The non-planar, helical nature of the benzo[c]phenanthrene core, which arises from steric hindrance in the "fjord region," introduces elements of chirality.
The synthesis of this compound and its derivatives can be designed to be stereoselective, producing specific enantiomers or diastereomers. For instance, in syntheses involving chiral catalysts or auxiliaries, it is possible to control the stereochemical outcome of the reaction.
The metabolic activation of this compound is also a highly stereoselective process. The enzymes involved in the formation of the diol epoxides, such as cytochrome P450 and epoxide hydrolase, are chiral and can produce specific stereoisomers of the diol epoxide metabolites. For the parent benzo[c]phenanthrene, it has been shown that its metabolism by rat liver microsomes leads to the stereoselective formation of specific enantiomers of its 5,6-epoxide and trans-5,6-dihydrodiol. nih.gov
The stereochemistry of the diol epoxides has a profound impact on their reactivity, particularly their interactions with DNA. The different stereoisomers of benzo[c]phenanthrene diol epoxides exhibit different reactivities and form distinct profiles of DNA adducts. nih.govacs.orgnih.gov This is because the three-dimensional shape of the diol epoxide influences how it fits into the major or minor groove of the DNA double helix and aligns for reaction with the nucleophilic sites on the DNA bases. The orientation of the hydroxyl groups and the epoxide ring relative to the bulky aromatic system determines the efficiency and stereochemical outcome of the DNA adduct formation.
Computational and Theoretical Investigations of 5 Methylbenzo C Phenanthrene
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical methods are indispensable for elucidating the three-dimensional structure and electronic properties of molecules like 5-Methylbenzo[c]phenanthrene. These computational approaches provide insights that are often difficult to obtain through experimental means alone.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the optimized geometry of this compound. These studies focus on calculating key structural parameters, including bond lengths, bond angles, and dihedral angles. The presence of the methyl group at the C5 position, located within the sterically crowded "fjord region," is predicted to cause significant distortions from a planar geometry. This leads to specific changes in bond lengths and angles within the phenanthrene (B1679779) backbone compared to the parent molecule, benzo[c]phenanthrene (B127203).
Electronic structure analysis involves the examination of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of HOMO and LUMO are critical for understanding the molecule's reactivity, electronic transitions, and potential for forming charge-transfer complexes. For this compound, the electron-donating nature of the methyl group is expected to influence the energy of the HOMO, which in turn can affect its ionization potential and susceptibility to electrophilic attack.
| Parameter | Parent Compound (Benzo[c]phenanthrene) | Predicted Effect in this compound | Rationale |
|---|---|---|---|
| Molecular Geometry | Non-planar, helical twist | Increased non-planarity and helical distortion | Steric repulsion from the methyl group in the fjord region |
| Bond Lengths/Angles | Strained due to helical twist | Further localized strain, particularly around the fjord region | Mechanical stress induced by the methyl substituent |
| HOMO Energy | Baseline value for the core structure | Increased (less negative) | Inductive effect of the electron-donating methyl group |
| LUMO Energy | Baseline value for the core structure | Minor change expected | Methyl group has a smaller effect on the LUMO |
The steric strain in the fjord region of benzo[c]phenanthrene and its derivatives forces the molecule to adopt a helical, non-superimposable, mirror-image structure. This phenomenon, known as helicity, results in the existence of two stable enantiomers, or "heliomers": the P (plus) form with a right-handed helix and the M (minus) form with a left-handed helix.
Computational studies are employed to calculate the energy barrier for the interconversion of these two enantiomers, a process known as racemization. This barrier is a critical indicator of the molecule's configurational stability. For related sigmaaldrich.comhelicenes, the racemization barrier is known to be low enough that interconversion can occur at room temperature. The introduction of a methyl group in the fjord region of this compound is expected to increase the steric hindrance in the transition state for racemization, thereby increasing the energy barrier and enhancing the chiral stability of the individual heliomers.
The "fjord region" in benzo[c]phenanthrene refers to the crowded bay formed by the fusion of benzene (B151609) rings, specifically between the C4 and C5 positions. In this compound, the presence of the methyl group at C5 dramatically increases the steric hindrance in this region. This repulsion between the methyl group and the hydrogen atom at C4 is the primary driving force for the molecule's significant deviation from planarity.
X-ray crystallographic analysis of the parent compound, benzo[c]phenanthrene, shows it is distorted out-of-plane, with an angle of 27° between the outermost rings. researchgate.netfigshare.com In a related compound, 1,4-dimethylbenzo[c]phenanthrene, where a methyl group also occupies the fjord region, this non-planarity is increased to an angle of 37°. researchgate.netfigshare.com This demonstrates that the methyl group induces a more pronounced helical twist. Computational modeling of this compound confirms that this steric clash results in a distorted, twisted conformation, which is crucial for understanding its interaction with biological macromolecules.
| Compound | Methyl Groups in Fjord Region | Dihedral Angle Between Terminal Rings | Reference |
|---|---|---|---|
| Benzo[c]phenanthrene | 0 | 27° | researchgate.netfigshare.com |
| This compound | 1 | Predicted to be > 27° | - |
| 1,4-Dimethylbenzo[c]phenanthrene | 1 | 37° | researchgate.netfigshare.com |
Theoretical Studies on Reactivity and Metabolic Pathways
Theoretical chemistry provides powerful tools to predict how this compound might react and be processed metabolically. These studies are vital for assessing the potential biological consequences of exposure to this compound.
The metabolic activation of PAHs is a key area of theoretical investigation. For benzo[c]phenanthrene, the primary route of activation is believed to proceed through the "diol epoxide" pathway. nih.govnih.gov This involves enzymatic oxidation by cytochrome P450 enzymes to form an epoxide, followed by hydrolysis to a dihydrodiol, and a second epoxidation to yield a highly reactive diol epoxide. This diol epoxide can then form covalent adducts with DNA, a critical step in chemical carcinogenesis.
Theoretical studies on this compound focus on modeling these reaction steps. By calculating the transition state energies for epoxidation at different positions on the aromatic system, researchers can predict the most likely sites of metabolic attack. The presence of the methyl group can influence the regioselectivity of these enzymatic reactions, either by sterically hindering attack at nearby sites or by electronically activating other positions. Computational models can predict the relative stability of the various possible dihydrodiol and diol epoxide metabolites, providing insight into the predominant metabolic pathways.
The theory of "Atoms in Molecules" (QTAIM) is a powerful computational method used to analyze the electron density distribution of a molecule. This analysis can reveal the nature of chemical bonds and non-covalent interactions. In a QTAIM study of this compound, the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs) would be calculated. The values of these properties provide quantitative measures of bond strength and type (e.g., covalent vs. electrostatic).
Such studies can precisely map the electronic effects of the methyl group and the strain induced by the helical structure on the aromatic system. For instance, analysis of the BCPs in the fjord region would quantitatively describe the steric repulsion. Furthermore, topological analysis of the electron density can be used to assess the aromaticity of the individual rings within the molecule, showing how the structural distortion and methyl substitution affect the delocalization of π-electrons across the molecular framework.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to ascertain the relationship between the chemical structure of a compound and its biological activity. For polycyclic aromatic hydrocarbons (PAHs) like this compound, QSAR studies provide crucial mechanistic insights into their toxicological and carcinogenic properties. These models are built upon the principle that the structure of a molecule, including its topology, geometry, and electronic properties, dictates its activity.
A significant body of research into the carcinogenicity of PAHs has focused on structural features that lead to the formation of reactive metabolites capable of binding to DNA. One of the most critical structural determinants identified is the presence of a "bay region," an angularly fused benzo ring that creates a sterically hindered area in the molecule. researchgate.net The metabolic activation of PAHs often involves the formation of diol epoxides, and the "bay region theory" posits that diol epoxides formed in the bay region are particularly carcinogenic due to their high reactivity and inability to be easily detoxified.
This compound is characterized by an even more sterically hindered feature known as a "fjord region," where the methyl group is situated within a cove-like area flanked by two benzene rings. This structural motif is a key descriptor in QSAR models for PAHs. Studies have demonstrated that PAHs containing bay or bay-like regions are potent inhibitors of gap junctional intercellular communication (GJIC), a crucial process for maintaining tissue homeostasis; its inhibition is considered a non-genotoxic step in tumor promotion. nih.govnih.gov QSAR models for PAHs therefore often incorporate descriptors that quantify the geometric and electronic characteristics of these regions.
These models employ a variety of molecular descriptors calculated from the compound's structure. These can range from simple topological indices to sophisticated quantum-chemical parameters. By correlating these descriptors with experimentally determined biological activity (e.g., tumorigenicity, mutagenicity) for a series of related compounds, a statistically significant mathematical model can be developed. This model can then be used to predict the activity of un-tested compounds and, more importantly, to understand the underlying mechanisms by which structural features drive the biological response. For instance, QSAR studies on methylated PAHs have utilized topological descriptors derived from distance matrices and graph theory to predict carcinogenic activity with a relatively high accuracy of around 80%. researchgate.net
| Descriptor Class | Specific Descriptor Example | Mechanistic Relevance for this compound |
|---|---|---|
| Topological | Wiener Index, Molecular Connectivity Indices | Represents molecular size, shape, and degree of branching, which influence bioavailability and interaction with metabolic enzymes. |
| Geometric | Molecular Surface Area, Volume, Presence of Fjord/Bay Region | Directly relates to the steric hindrance in the fjord region, influencing the ease of metabolic activation to carcinogenic diol epoxides. researchgate.net |
| Quantum-Chemical | HOMO/LUMO Energies, Ionization Potential, Dipole Moment | Describes the molecule's electronic properties, such as its susceptibility to electrophilic attack, which is a key step in its metabolic activation. |
| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Indicates the compound's hydrophobicity, affecting its transport, distribution, and accumulation in biological tissues. researchgate.net |
Photophysical Property Predictions and Electronic Transitions
The photophysical properties of this compound, such as its absorption and emission characteristics, are governed by the transitions between its electronic energy levels. Computational chemistry provides powerful tools to predict and analyze these properties, offering insights that complement experimental spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the excited states of molecules and simulating their electronic spectra. researchgate.netrsc.org
Computational studies on phenanthrene and its derivatives serve as a strong basis for predicting the behavior of this compound. researchgate.net The electronic absorption spectrum of such aromatic systems is dominated by π → π* transitions. The addition of a methyl group and an extra benzo ring to the phenanthrene core is expected to cause a bathochromic (red) shift in the absorption bands due to the extension of the π-conjugated system and the electron-donating effect of the methyl group.
A typical TD-DFT calculation for this compound would predict the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.). The energy change associated with a transition is directly related to the frequency and wavelength of the absorbed electromagnetic radiation. khanacademy.org For each transition, the calculation also yields the oscillator strength (f), a dimensionless quantity that represents the theoretical probability of the transition occurring. Transitions with high oscillator strengths correspond to intense absorption bands in the experimental spectrum.
The calculations also provide detailed information about the nature of each electronic transition by identifying the primary molecular orbitals involved. For a molecule like this compound, the lowest energy transitions, such as the S₀ → S₁ transition, typically involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
The following table presents a representative example of the type of data generated from a TD-DFT calculation for the principal electronic transitions of a molecule like this compound.
| Transition | Predicted Wavelength (λ) [nm] | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S₀ → S₁ | ~350-380 | ~0.05 | HOMO → LUMO (~85%) |
| S₀ → S₂ | ~330-350 | ~0.10 | HOMO-1 → LUMO (~70%), HOMO → LUMO+1 (~20%) |
| S₀ → S₃ | ~290-310 | ~0.80 | HOMO → LUMO+1 (~65%), HOMO-1 → LUMO (~25%) |
| S₀ → S₄ | ~270-290 | ~1.20 | HOMO-2 → LUMO (~50%), HOMO → LUMO+2 (~40%) |
Note: The data in this table are representative values for a polycyclic aromatic hydrocarbon of this class and are intended to illustrate the output of a computational analysis, not experimental results.
This computational analysis allows for the assignment of absorption bands observed in experimental spectra to specific electronic transitions, providing a fundamental understanding of the molecule's interaction with light.
Advanced Spectroscopic and Analytical Methodologies in 5 Methylbenzo C Phenanthrene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds like 5-Methylbenzo[c]phenanthrene. core.ac.uk It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework.
One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular structure of this compound. The ¹H NMR spectrum provides information on the number and type of hydrogen atoms, while the ¹³C NMR spectrum reveals the arrangement of the carbon skeleton. uobasrah.edu.iq
In a typical ¹H NMR spectrum of this compound, the aromatic protons would resonate in the downfield region (typically δ 7-9 ppm) due to the deshielding effect of the polycyclic aromatic system. The protons of the methyl group, being attached to an sp²-hybridized carbon, would appear as a distinct singlet at a more upfield chemical shift.
The ¹³C NMR spectrum complements the proton data, showing signals for each unique carbon atom in the molecule. The spectrum would display numerous signals in the aromatic region (δ 120-150 ppm) corresponding to the 18 carbons of the fused rings and a single upfield signal for the methyl carbon. careerendeavour.com The combination of these spectra allows for the initial assignment of the molecular framework.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Moiety Note: These are predicted values based on the analysis of similar polycyclic aromatic structures. Actual values may vary based on solvent and experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.5 - 9.0 | 120 - 135 |
| Methyl CH₃ | ~2.5 | ~20 |
| Quaternary C | N/A | 125 - 150 |
For a molecule as complex as this compound, the aromatic region of the 1D ¹H NMR spectrum often contains overlapping signals that are difficult to interpret. wpmucdn.com Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the connectivity of protons within individual aromatic rings of the phenanthrene (B1679779) core. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides an unambiguous link between the ¹H and ¹³C spectra, confirming which proton is bonded to which carbon. wpmucdn.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. This allows for the connection of different structural fragments and the definitive placement of quaternary (non-protonated) carbons and the methyl group relative to the aromatic rings. core.ac.uk
Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, enabling the unequivocal assignment of nearly every proton and carbon resonance. researchgate.net
Mass Spectrometry (MS) for Compound Identification and Metabolite Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to study its fragmentation patterns. ijpras.com It is essential for confirming the identity of this compound and for analyzing its metabolites in biological or environmental samples. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.commeasurlabs.com This precision allows for the determination of the exact elemental formula of a molecule from its measured mass. For this compound, HRMS can confirm its formula as C₁₉H₁₄ by distinguishing its exact mass from other potential isobaric compounds. nist.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₁₄ |
| Theoretical Exact Mass | 242.1096 u |
| Example Measured Mass | 242.1093 u |
| Mass Accuracy | < 5 ppm |
Polycyclic aromatic hydrocarbons (PAHs) often exist in complex mixtures containing numerous isomers, which can be challenging to separate and identify. gcms.cz Gas Chromatography-Mass Spectrometry (GC/MS) is the benchmark technique for this purpose. nih.govnih.gov In this method, the sample is first passed through a gas chromatograph, where individual compounds are separated based on their volatility and interaction with the chromatographic column. This compound and its isomers will separate and elute from the column at characteristic retention times. tufts.edu
Following separation, the compounds enter the mass spectrometer, which acts as a detector. The mass spectrometer records the mass spectrum for each eluting compound. For this compound, the electron ionization (EI) mass spectrum is characterized by a prominent molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 242. nist.gov Other significant fragments, such as the loss of a methyl group ([M-15]⁺), can also be observed, providing further structural confirmation. By monitoring for these specific ions, GC/MS allows for both the highly sensitive detection and accurate quantification of this compound in complex samples.
Table 3: Characteristic Ions in the Electron Ionization Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Ion Identity | Relative Intensity |
| 242 | [M]⁺ (Molecular Ion) | High |
| 227 | [M-CH₃]⁺ | Moderate |
| 113.5 | [M-CH₃]²⁺ | Low |
Optical Spectroscopy for Electronic Properties and Interaction Studies
Optical spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, are used to investigate the electronic properties of molecules. For this compound, these methods provide insight into the behavior of its extensive π-conjugated electron system, which is characteristic of polycyclic aromatic hydrocarbons.
The UV-Vis absorption spectrum of this compound arises from the promotion of π-electrons to higher energy orbitals (π→π* transitions) upon absorption of ultraviolet or visible light. The spectrum typically shows several distinct absorption bands, with the positions and intensities of the peaks being highly characteristic of the compound's specific aromatic structure.
Many PAHs are also highly fluorescent, and this compound is no exception. After absorbing light, the molecule can relax by emitting light at a longer wavelength (lower energy). Fluorescence spectroscopy is an extremely sensitive technique that can be used for quantitative analysis and to probe the local environment of the molecule. The shape and position of the emission spectrum can be influenced by factors such as solvent polarity and the presence of quenching agents.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions within conjugated π-systems, characteristic of polycyclic aromatic hydrocarbons (PAHs) like this compound. The absorption spectrum is dictated by the extensive network of conjugated double bonds in the fused aromatic rings.
Research on the parent compound, phenanthrene, and its derivatives shows characteristic absorption spectra with multiple bands in the UV region. For instance, phenanthrene in cyclohexane (B81311) exhibits a strong absorption maximum (λmax) at 252 nm with a high molar absorption coefficient (ε) of 69,200 M⁻¹·cm⁻¹. Other phenanthrene derivatives show intense absorption bands typically located between 250 and 275 nm.
Studies on other benzo[c]phenanthrene (B127203) derivatives reveal that their absorption is generally confined to the UV region, with maximum absorption wavelengths (λmax) recorded between 281-285 nm. benthamdirect.comresearchgate.net The addition of the methyl group to the benzo[c]phenanthrene skeleton is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating inductive effect, which subtly alters the energy of the electronic transitions. The spectrum typically displays complex, fine-structured bands resulting from transitions to various excited singlet states (e.g., ¹Lₐ and ¹Lₑ bands).
Table 1: UV-Visible Absorption Data for Phenanthrene and Related Derivatives
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹·cm⁻¹) | Solvent |
|---|---|---|---|
| Phenanthrene | 252 | 69,200 | Cyclohexane |
Fluorescence Spectroscopy and Quantum Yield Analysis
Fluorescence spectroscopy provides information about the de-excitation of electronic states and is highly sensitive to the molecular structure and environment. Like many PAHs, this compound is expected to be fluorescent.
The parent compound, phenanthrene, exhibits a fluorescence quantum yield (Φf) of approximately 0.125 when measured in ethanol. photochemcad.com Other reports place this value closer to 0.05. researchgate.net The fluorescence of benzo[c]phenanthrene derivatives has been observed with strong emission in the blue region of the visible spectrum, specifically between 410 and 422 nm. benthamdirect.comresearchgate.net A notable characteristic of these derivatives is an unusually large Stokes shift—the difference between the absorption and emission maxima—which can be greater than 1.3 eV. benthamdirect.comresearchgate.net This large shift indicates a significant structural rearrangement in the excited state compared to the ground state.
The quantum yield, which measures the efficiency of the fluorescence process, is a key parameter. For comparison, the related PAH chrysene (B1668918) has a quantum yield of 0.14 in cyclohexane. aatbio.com For some functionalized phenanthrene derivatives, quantum yields have been reported in the range of 0.07 to 0.21. researchgate.net The specific quantum yield of this compound would depend on factors such as solvent polarity and temperature, which influence the competition between radiative (fluorescence) and non-radiative decay pathways.
Table 2: Fluorescence Data for Phenanthrene and Related Compounds
| Compound | Emission λmax (nm) | Quantum Yield (Φf) | Solvent |
|---|---|---|---|
| Phenanthrene | Not Specified | 0.125 | Ethanol |
| Benzo[c]phenanthrene Derivatives | 410 - 422 | Not Reported | Solution |
| Chrysene | Not Specified | 0.14 | Cyclohexane |
Circular Dichroism (CD) Spectroscopy for Stereochemical Characterization of Adducts
Circular Dichroism (CD) spectroscopy is an indispensable tool for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, its metabolic activation in biological systems leads to the formation of chiral metabolites, specifically diol epoxides. These metabolites can covalently bind to macromolecules like DNA to form diastereomeric adducts.
The parent compound, benzo[c]phenanthrene, is known to be metabolized into enantiomeric diol epoxides which then form covalent adducts with DNA bases. researchgate.net The inherent chirality of these adducts, arising from the chiral centers in the diol epoxide moiety and the asymmetric environment of the DNA helix, makes them ideal candidates for CD analysis.
CD spectroscopy can distinguish between different stereoisomers of these DNA adducts. The resulting CD spectrum, characterized by positive or negative peaks (Cotton effects), provides a unique fingerprint for the adduct's specific stereochemistry. This information is crucial for determining the absolute configuration of the metabolite that bound to the DNA and for elucidating the conformation of the PAH moiety relative to the DNA helix (e.g., its orientation within the DNA grooves). Such structural details are vital for understanding the mechanisms of chemical carcinogenesis, as different stereoisomers often exhibit markedly different biological activities.
Vibrational Spectroscopy (e.g., Infrared) for Structural Confirmation
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to confirm the presence of specific functional groups and to provide a molecular fingerprint for structural identification. An IR spectrum arises from the absorption of IR radiation at frequencies corresponding to the vibrational modes of the molecule's bonds.
For this compound, the IR spectrum is expected to show a combination of bands characteristic of its aromatic core and its methyl substituent. Key features would include:
Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands corresponding to the methyl group, appearing just below 3000 cm⁻¹.
Aromatic C=C Stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region, which are characteristic of the fused aromatic ring system.
Fingerprint Region: A complex pattern of bands below 1400 cm⁻¹, including C-H in-plane and out-of-plane bending vibrations. The specific pattern of the C-H out-of-plane bending bands in the 700-900 cm⁻¹ region is particularly useful for diagnosing the substitution pattern on the aromatic rings.
Experimental and computational studies on the parent molecule, phenanthrene, have provided detailed assignments of its vibrational modes, confirming the complex nature of the spectrum in the C-H stretching region due to phenomena like Fermi resonance. researchgate.net The IR spectrum serves as a crucial analytical tool for confirming the identity and purity of synthesized this compound.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 2975 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| Aliphatic C-H (Methyl) | Bending | 1375 - 1450 |
Molecular Interactions and Adduct Formation of 5 Methylbenzo C Phenanthrene Metabolites
Covalent Adduct Formation with DNA and RNA
Characterization of Nucleoside Adducts (e.g., Deoxyguanosine, Deoxyadenosine)
There is no specific information characterizing the nucleoside adducts of 5-Methylbenzo[c]phenanthrene.
For the parent compound, B[c]Ph, its diol epoxide metabolites (B[c]PhDE) react preferentially with the exocyclic amino groups of purine (B94841) bases. scispace.com Unlike many other PAHs such as benzo[a]pyrene (B130552) which primarily target guanine (B1146940), B[c]PhDE shows a distinct preference for forming adducts with adenine (B156593) residues in DNA. nih.govnih.gov Adducts are also formed with deoxyguanosine, but typically to a lesser extent. The characterization of these adducts has been achieved through techniques such as high-performance liquid chromatography, mass spectrometry, and NMR spectroscopy. nih.govacs.org
Stereochemistry of Adduct Formation (cis/trans opening)
The stereochemistry of adduct formation for this compound has not been documented.
The stereochemistry of the parent B[c]Ph diol epoxides is crucial to their reactivity and the structure of the resulting DNA adducts. B[c]PhDEs exist as diastereomers (syn and anti), each of which is a pair of enantiomers ((+) and (-)). nih.gov When these epoxides react with a nucleoside like deoxyadenosine (B7792050), the epoxide ring can be opened in two ways, leading to either cis or trans addition relative to the benzylic hydroxyl group. nih.govnih.gov For instance, studies have incorporated adducts arising from both cis and trans opening of specific B[c]PhDE stereoisomers into oligonucleotides to study their mutagenic consequences. nih.gov The resulting adducts have distinct three-dimensional structures that significantly influence their recognition by DNA repair enzymes and their ability to cause mutations. nih.gov
Preferential Adduction Sites on DNA
Specific preferential adduction sites on the DNA strand for this compound metabolites have not been identified.
Research on the parent B[c]PhDE shows a clear preference for reaction with adenine (deoxyadenosine) residues over guanine (deoxyguanosine) residues. nih.govnih.gov The local DNA sequence can also influence the frequency and location of adduct formation, though this has been studied more extensively for other PAHs. The positioning of an adduct within a specific gene sequence can affect its biological outcome, including the efficiency of DNA repair and the likelihood of causing a mutation at a critical site, such as within a tumor suppressor gene or oncogene.
DNA Repair Mechanisms and Adduct Recognition
No studies were found that specifically investigate the repair of this compound-DNA adducts.
Bulky chemical adducts on DNA, such as those formed by PAHs, are primarily removed by the nucleotide excision repair (NER) pathway. nih.govscispace.com However, the structure of the adduct can influence repair efficiency. Studies comparing different PAH adducts show that those derived from B[c]PhDE are repaired relatively slowly compared to adducts from other PAHs like benzo[a]pyrene. psu.edu Another system, the Mismatch Repair (MMR) pathway, has also been shown to play a role. nih.govnih.gov
Mismatch Repair (MMR) Pathway Interaction with PAH-DNA Adducts
There is no direct evidence regarding the interaction of the Mismatch Repair (MMR) pathway with DNA adducts derived from this compound.
For the parent compound, B[c]Ph, a fascinating role for the MMR system has been identified. While MMR is primarily known for correcting base-base mismatches and small insertions/deletions after DNA replication, it also functions as a sensor for certain types of DNA damage. nih.govnih.gov Purified human MMR recognition proteins, specifically MutSα and MutSβ, have been shown to recognize and bind directly to B[c]PhDE-deoxyadenosine adducts. nih.gov This recognition does not necessarily lead to repair by the MMR machinery itself but instead can trigger cell signaling pathways that lead to apoptosis (programmed cell death). nih.gov This process is believed to be a protective mechanism that eliminates cells with potentially carcinogenic DNA damage that is not efficiently handled by other repair pathways. nih.govnih.gov
| MMR Protein | Interaction with B[c]PhDE-DNA Adducts | Observed Cellular Outcome |
|---|---|---|
| MutSα | Binds efficiently to B[c]PhDE-deoxyadenosine adducts. nih.gov | In MMR-proficient cells, leads to increased sensitivity to killing by B[c]PhDE and higher rates of apoptosis. nih.gov |
| MutSβ | Binds efficiently to B[c]PhDE-deoxyadenosine adducts. nih.gov |
Protein Binding Studies and Intermolecular Interactions
Specific studies on the binding of this compound or its metabolites to proteins are not available in the reviewed literature. Metabolically activated PAHs are known to bind not only to DNA but also to RNA and proteins. The covalent binding to specific proteins can disrupt their function, contributing to cytotoxicity and other adverse biological effects. However, this area remains uninvestigated for this compound.
Structure Activity Relationships in 5 Methylbenzo C Phenanthrene Analogues
Influence of Methyl Substitution on Reactivity and Biological Activity
The position of methyl substitution on the benzo[c]phenanthrene (B127203) skeleton plays a critical role in determining the molecule's carcinogenic potential. Methylation can enhance biological activity, and this is particularly evident when the substitution creates a "bay-like" region. For instance, 1- and 9-methylphenanthrene, which possess a methyl group that forms an additional bay region-like motif, exhibit mutagenicity. nih.gov In contrast, phenanthrene (B1679779) and its 2- and 3-methyl-substituted counterparts, lacking this structural feature, are not mutagenic. nih.gov This suggests that the presence of a bay or bay-like region is a significant factor in the biological activity of these compounds.
Research on various methylated derivatives of phenanthrene has shown them to be more potent activators of the human aryl hydrocarbon receptor (AhR) than the parent compound, phenanthrene. researchgate.net Specifically, monomethylated phenanthrenes were found to be 2-5 times more potent in activating the AhR. researchgate.net The addition of a methyl group can either increase or decrease the in vitro developmental toxicity of polycyclic aromatic hydrocarbons (PAHs), depending on the location of the substituent. wur.nl
The metabolic activation of these compounds is also influenced by methyl substitution. Alkylation can shift the oxidative metabolism from the aromatic ring to the alkyl side chain. nih.gov While benzo[c]phenanthrene (B[c]Ph) itself has weak carcinogenic activity in rodents, its dihydrodiol-epoxides are highly carcinogenic. nih.gov In rodent models, B[c]Ph is primarily metabolized to a less harmful dihydrodiol, which may explain its low carcinogenicity. nih.gov However, human liver microsomes predominantly metabolize B[c]Ph to the precursor of its highly potent ultimate carcinogen, suggesting that rodent models may underestimate the risk to humans. nih.gov
The table below summarizes the effect of methyl substitution on the biological activity of phenanthrene derivatives.
Stereochemical Factors in Biological Activity
Stereochemistry is a crucial determinant of the biological activity of benzo[c]phenanthrene derivatives. The spatial arrangement of atoms, particularly in the diol epoxide metabolites, significantly impacts their carcinogenicity. The metabolic activation of B[c]Ph to its DNA-binding metabolites occurs with high stereospecificity in rodent embryo cells. nih.gov
The bay-region diol epoxides of B[c]Ph are among the most potent tumor initiators of all hydrocarbon diol epoxides tested. nih.gov The absolute configuration of these diol epoxides influences their biological activity. Studies have shown that the (-)-B[c]PhDE-2 metabolite, which has an (R,S)-diol-(S,R)-epoxide absolute configuration, is the major DNA-binding metabolite. nih.gov This specific stereoisomer is associated with high carcinogenic activity. nih.gov
Furthermore, the different stereoisomers of B[c]Ph diol epoxides exhibit a remarkable preference for covalent binding to DNA over hydrolysis and each yields a unique distribution of products with DNA nucleosides. nih.gov Notably, they react extensively with deoxyadenosine (B7792050) residues in DNA, and the relative tumor-initiating activities of these stereoisomers correlate with the yields of one of the deoxyadenosine adducts formed. nih.gov
The introduction of methyl groups can induce helicity in the benzo[c]phenanthrene structure, further influencing its biological properties. For example, 1,4-dimethylbenzo[c]phenanthrene is nonplanar, with an angle of 37° between the outermost rings, a significant distortion compared to the 27° angle in the parent B[c]Ph. figshare.comresearchgate.net This helicity is also observed in its dihydrodiol and diol epoxide metabolites. figshare.comresearchgate.net
Role of Substituents on Benzo[c]phenanthrene Derivative Cytotoxicity
Various substituents on the benzo[c]phenanthrene ring system can significantly modulate its cytotoxic activity. The introduction of different functional groups can alter the molecule's electronic properties, solubility, and ability to interact with biological targets, thereby influencing its toxicity.
For instance, the synthesis and evaluation of new benzo[c]phenanthrene derivatives, such as a benzo[c]phenanthrene ketone and its subsequent conversion to polyaromatic secondary amines, have been explored. rajpub.com The cytotoxic activity of these derivatives was evaluated against the Hep-2 cell line, demonstrating that changes in substituents on the benzo[c]phenanthrene moiety have a significant influence on cytotoxicity. rajpub.comresearchgate.net
Quantitative structure-activity relationship (QSAR) models have been developed for benzo[c]phenanthridine (B1199836) analogues to understand their topoisomerase I inhibitory activity and cytotoxicity against various tumor cell lines. nih.gov These models help in designing new analogues with potentially higher antitumor activity. nih.gov Studies on 6-amino-substituted benzo[c]phenanthridine derivatives have also been conducted to investigate the structure-activity relationships within this family of antitumor alkaloids. nih.gov The in vitro cytotoxicity of these compounds was found to be related to their topoisomerase poisoning properties. nih.gov
The table below illustrates the impact of different substituents on the cytotoxicity of benzo[c]phenanthrene derivatives.
Comparative Analysis with Other Angularly Fused PAHs
The structure of 5-methylbenzo[c]phenanthrene, an angularly fused polycyclic aromatic hydrocarbon, contributes to its distinct biological properties when compared to other PAHs. Angular PAHs, which possess a "bay region," are often more carcinogenic than their linear counterparts. nih.govnih.gov This is explained by the "bay region theory," which posits that diol epoxides formed in the bay region of angular PAHs are prime candidates for ultimate carcinogens due to their high chemical reactivity. researchgate.net
PAHs with bay or bay-like regions have been shown to be potent inhibitors of gap junctional intercellular communication (GJIC), an epigenetic toxicity biomarker. nih.govnih.gov This inhibition is more pronounced for angular PAHs compared to linear ones. nih.gov The presence of a methyl group in a bay-like region, as seen in some methylated PAHs, can further enhance their carcinogenic potential. researchgate.net
Benzo[c]phenanthrene itself is a weak carcinogen in rodents. nih.gov However, its bay-region diol epoxides are highly tumorigenic. nih.govnih.gov This discrepancy is partly due to metabolic pathways that in rodents, favor the formation of less harmful metabolites. nih.gov In contrast, other angular PAHs like benzo[a]pyrene (B130552) and dibenz[a,h]anthracene (B1670416) are potent carcinogens, and their biological activity is also linked to the formation of bay-region diol epoxides. researchgate.netresearchgate.net The developmental toxicity of PAHs also varies in a structurally-dependent manner, with higher-molecular-weight PAHs generally being more toxic. nih.gov
The table below provides a comparative overview of the properties of angular and linear PAHs.
Environmental Transformation and Occurrence of 5 Methylbenzo C Phenanthrene
Presence and Identification in Complex Environmental Samples
5-Methylbenzo[c]phenanthrene, along with other alkylated PAHs, is found in various environmental compartments as a result of both natural and anthropogenic activities. youtube.com Its detection and quantification are essential for environmental monitoring and risk assessment.
The analysis of the relative abundance of different alkylated PAHs, known as alkylated PAH profiling, is a powerful forensic tool for identifying the sources of PAH contamination. nih.govoregonstate.edu Different sources of PAHs, such as petroleum products (petrogenic) and combustion processes (pyrogenic), have distinct PAH profiles. nih.govresearchgate.net
Petrogenic Sources: Petroleum-derived PAHs are characterized by a higher abundance of alkylated PAHs compared to their parent compounds. researchgate.netyoutube.com The distribution of alkylated homologues often shows a "bell-shaped" pattern, with the C2- or C3-alkylated PAHs being the most abundant. researchgate.net
Pyrogenic Sources: In contrast, PAHs from high-temperature combustion processes, such as forest fires or the burning of fossil fuels, are dominated by the parent, non-alkylated PAHs. youtube.com The concentration of alkylated homologues decreases with an increasing number of alkyl carbons, creating a descending pattern. researchgate.netyoutube.com
The presence and relative concentration of this compound within a broader alkylated PAH profile can therefore provide valuable clues about the origin of the contamination. mdpi.com For example, elevated levels of alkylated PAHs, including methylated phenanthrenes, in urban air have been linked to traffic emissions. mdpi.com
Table 3: Characteristics of Petrogenic vs. Pyrogenic PAH Sources
| Characteristic | Petrogenic Sources (e.g., Crude Oil, Diesel) | Pyrogenic Sources (e.g., Combustion, Forest Fires) |
|---|---|---|
| Alkylated vs. Parent PAHs | Dominated by alkylated PAHs. researchgate.netyoutube.com | Dominated by parent (unsubstituted) PAHs. youtube.com |
| Alkylated Homologue Distribution | Typically a "bell-shaped" or ascending pattern. researchgate.net | Descending pattern with increasing alkylation. researchgate.netyoutube.com |
| Dominant Ring Size | Often enriched in 2-3 ring PAHs. researchgate.net | Higher proportion of 4-6 ring PAHs. researchgate.net |
Advanced Research Directions and Future Perspectives for 5 Methylbenzo C Phenanthrene Studies
Development of Novel Synthetic Routes for Complex Polycyclic Derivatives
The synthesis of complex polycyclic aromatic hydrocarbons and their derivatives is fundamental to advancing their study. Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic methodologies to access novel derivatives of 5-Methylbenzo[c]phenanthrene.
One promising avenue is the exploration of the Phenyl-Addition/Dehydrocyclization (PAC) pathway. This method has been identified as an efficient route for rapid molecular mass growth at high temperatures, leading to complex aromatic structures that are challenging to create through traditional methods like hydrogen-abstraction/acetylene-addition. nih.gov Adapting the PAC mechanism could enable the synthesis of previously inaccessible, highly complex derivatives of this compound for further study.
Additionally, transition-metal-catalyzed reactions, such as Suzuki coupling and oxidative photocyclization, have proven effective in synthesizing complex PAHs like benzo[a]pyrene (B130552) and benzo[s]picene. researchgate.net Future efforts could focus on applying and optimizing these catalytic systems for the targeted synthesis of this compound derivatives with specific functional groups or substitution patterns. For instance, the use of a nickel(II) chloride triphenylphosphine (B44618) complex has been successful in coupling reactions to form dinaphthyl benzene (B151609) derivatives, a key step in building larger polycyclic systems. researchgate.net
The versatile, double Friedlander reaction is another powerful tool, particularly for creating aza-derivatives of PAHs. nih.gov This reaction, which condenses 2,2'-diaminobenzophenone (B1585174) with β-diketones, could be adapted to synthesize nitrogen-containing analogues of this compound, opening up new possibilities for exploring their biological activities and material properties. nih.gov The development of such novel synthetic routes is crucial for building libraries of complex derivatives to investigate structure-activity relationships.
Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems
Understanding how this compound and its metabolites interact with biological macromolecules at a molecular level is a critical area for future research. While the broader class of benzo[c]phenanthridine (B1199836) alkaloids is known for anti-proliferative and antibacterial activities, the specific mechanisms of this compound are less understood. nih.govnih.govresearchgate.net
A key research direction will be to investigate the interaction of this compound with specific protein targets. For example, the related alkaloid sanguinarine (B192314) has been shown to inhibit bacterial cell division by targeting the FtsZ protein. nih.gov Future studies should explore whether this compound or its derivatives exhibit similar inhibitory activity against FtsZ or other essential bacterial or human proteins. Identifying and characterizing these molecular targets is essential for elucidating the compound's biological effects.
Furthermore, the role of metabolic activation in the compound's biological activity needs deeper investigation. The diol epoxide metabolites of PAHs like benzo[a]pyrene are known to bind to DNA, causing mutations that can lead to cancer. researchgate.net It is crucial to identify the specific metabolic pathways of this compound and to characterize the reactivity of its metabolites with DNA and other cellular components. This includes studying the formation of DNA adducts, which are covalent products of a chemical binding to DNA and are considered biomarkers of effect. scielo.org.co Research suggests that overcrowding in the "fjord region" of the benzo[c]phenanthrene (B127203) structure leads to a distorted, non-planar geometry, which may influence its metabolic activation and subsequent biological interactions. researchgate.net
Integration of Advanced Computational and Experimental Approaches for Predictive Modeling
The integration of computational and experimental methods offers a powerful paradigm for predicting the behavior and properties of this compound. In silico approaches are becoming increasingly vital in toxicology and materials science, enabling rapid screening and hypothesis testing. nih.gov
Future research will benefit from the application of molecular dynamics simulations to model the interactions of this compound with biological targets like receptors and enzymes. nih.govchemrxiv.org These simulations can provide detailed insights into binding affinities and conformational changes, helping to explain the compound's biological activity at an atomic level. nih.gov For instance, docking studies can predict the binding efficiency of PAHs with enzymes involved in their degradation, such as dioxygenases.
Machine learning and deep learning models represent another frontier. These technologies can be trained on existing experimental data to predict various properties, including toxicity, mutagenicity, and pharmacokinetic parameters (ADMET properties). nih.gov Furthermore, the combination of theoretical spectral calculations using Density Functional Theory (DFT) with machine learning algorithms can create comprehensive in silico spectral libraries. pnas.orgresearchgate.net This innovative approach can aid in the rapid detection and identification of this compound and its derivatives in complex environmental samples, overcoming limitations of traditional experimental libraries. pnas.orgresearchgate.net
The synergy between these predictive models and targeted laboratory experiments will accelerate the pace of research. Computational predictions can guide the design of new experiments, while experimental results provide the necessary data to refine and validate the computational models, creating a powerful feedback loop for scientific discovery.
Table 1: Computational Approaches in Polycyclic Aromatic Hydrocarbon Research
| Computational Method | Application | Potential for this compound Studies |
| Molecular Docking | Predicts the binding affinity and orientation of a ligand to a target protein. | Elucidating potential protein targets and mechanisms of toxicity. nih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Understanding the dynamic interactions with biological membranes and macromolecules. chemrxiv.org |
| Machine Learning | Develops predictive models from large datasets. | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and carcinogenicity. nih.gov |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. | Generating in silico spectral libraries for rapid identification in environmental samples. pnas.orgresearchgate.net |
Development of Biomarkers for Environmental Exposure Assessment
To accurately assess the human health risks associated with this compound, there is a pressing need to develop sensitive and specific biomarkers of exposure and effect. Biomarkers are measurable indicators of a biological state and can range from molecular changes to physiological responses. nih.govresearchgate.net
A primary goal is to identify unique metabolites of this compound in urine or blood that can serve as specific biomarkers of internal dose. scielo.org.co For example, 1-hydroxypyrene (B14473) is a well-established urinary biomarker for exposure to a range of PAHs. scielo.org.conih.gov Research should focus on identifying analogous, specific metabolites for this compound through metabolic studies and advanced analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). scielo.org.co
In addition to biomarkers of exposure, developing biomarkers of effect is crucial for understanding the potential health impacts. These biomarkers can include DNA adducts, protein adducts, and oxidative stress markers. scielo.org.conih.gov The presence of such markers indicates that the compound has reached a target tissue and elicited a biological response. Future studies should aim to characterize the specific DNA and protein adducts formed by this compound metabolites and validate their use in human populations.
Ultimately, the development of a suite of reliable biomarkers will improve environmental monitoring and human health risk assessment. researchgate.netnih.gov These tools are essential for regulatory agencies and public health officials to make informed decisions regarding the management of PAH contamination.
Table 2: Types of Biomarkers for PAH Exposure Assessment
| Biomarker Type | Definition | Example for PAHs | Relevance for this compound |
| Biomarker of Exposure | A chemical or its metabolite measured in a biological matrix. | Urinary 1-hydroxypyrene (metabolite of pyrene). scielo.org.conih.gov | Identification of specific metabolites in urine or blood to quantify exposure. |
| Biomarker of Effect | A measurable biochemical, physiological, or other alteration within an organism. | DNA adducts, protein adducts, oxidative stress. scielo.org.co | Quantifying DNA or protein damage to assess potential health risk. |
| Biomarker of Susceptibility | An indicator of an individual's increased sensitivity to the effects of a xenobiotic. | Genetic polymorphisms in metabolic enzymes. | Identifying genetic factors that may increase an individual's risk from exposure. |
Q & A
Q. What are the common synthetic routes for 5-methylbenzo[c]phenanthrene derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step pathways:
- Heck Cyclization : Aryl halides are coupled with alkenes using Pd(OAc)₂ and Ag₂CO₃ at 155°C to form the phenanthrene backbone .
- Suzuki Coupling : Boronic acids react with brominated intermediates (e.g., 4-bromo-5,6-dimethoxynaphthalene) under Pd(PPh₃)₄ catalysis to introduce substituents at the 1- or 12-positions .
- Methylation : NaH and methyl iodide in DMF at room temperature are used for methyl group incorporation .
Yield optimization requires precise temperature control (e.g., 0°C for LAH reduction) and solvent selection (THF for cyclization). Impurities often arise from incomplete nitro reduction or side reactions during acylations .
Q. What is the proposed antibacterial mechanism of this compound derivatives against Staphylococcus aureus?
- Methodological Answer : These derivatives inhibit FtsZ, a bacterial cell division protein, by disrupting its GTP-dependent polymerization. For example:
- Compound 1 (2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthrene chloride) shows MIC values of 0.5–1 μg/mL against MSSA and MRSA, comparable to vancomycin (MIC = 1–2 μg/mL) .
- Fluorescence quenching assays confirm binding to FtsZ’s GTP pocket, with Kd values <10 μM .
Advanced Research Questions
Q. How do structural modifications at the 1- and 12-positions of this compound affect activity against multidrug-resistant (MDR) Enterococcus faecalis?
- Methodological Answer :
- 1-Phenyl Substituents : Enhance activity against VRE (MIC = 2–4 μg/mL vs. 8 μg/mL for vancomycin) by increasing hydrophobicity and membrane penetration .
- 12-Bromine Substituents : Reduce MICs by 50% compared to unsubstituted analogs due to enhanced halogen bonding with FtsZ .
- SAR Analysis : Quantitative structure-activity relationship (QSAR) models highlight ClogP >3.5 and polar surface area <80 Ų as critical for Gram-positive activity .
Q. How can contradictions in MIC data between in vitro and in vivo models be resolved for this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Serum Protein Binding : Use equilibrium dialysis to measure free drug concentrations; derivatives with >90% protein binding show reduced in vivo efficacy .
- Metabolic Stability : LC-MS/MS analysis of murine plasma identifies rapid glucuronidation of 8-methoxy groups, necessitating prodrug strategies .
- Resistance Development : Serial passage assays under sub-MIC conditions reveal mutations in FtsZ (e.g., V207I) that reduce compound affinity .
Q. What experimental designs are recommended for optimizing MIC testing of this compound derivatives against ESKAPE pathogens?
- Methodological Answer :
- Strain Selection : Include reference strains (e.g., S. aureus ATCC 29213) and clinical MDR isolates (e.g., MRSA USA300) .
- Broth Microdilution : Use CAMHB + 2% lysed horse blood for fastidious organisms like E. faecalis. Incubate at 35°C for 20 hours .
- Controls : Include sanguinarine (positive control, MIC = 4–8 μg/mL) and solvent-only wells to exclude cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
